molecular formula C19H25N3O5S B2380898 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one CAS No. 943101-49-3

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one

Cat. No.: B2380898
CAS No.: 943101-49-3
M. Wt: 407.49
InChI Key: XJYLPKRPDQMUCO-UHFFFAOYSA-N
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Description

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The piperidine ring and pyrazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-14-19(28(24,25)21-11-5-4-6-12-21)15(2)22(20-14)18(23)13-27-17-9-7-16(26-3)8-10-17/h7-10H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLPKRPDQMUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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